ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a naphthalene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Attachment of the Naphthalene Moiety: This step often involves a Heck reaction or a Suzuki coupling reaction to introduce the naphthalene group.
Formation of the Ethyl Ester Group: This can be done through esterification reactions using ethanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the naphthalene moiety.
Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiophene core and naphthalene moiety could play crucial roles in binding to these molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar core structure.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-2-carboxylic acid, are structurally related.
Uniqueness
What sets ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is the combination of these two moieties within a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.
Biological Activity
Ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiophene core with an attached naphthalenic prop-2-enoyl moiety. Its molecular formula is C23H25N1O3S, and it has a molecular weight of approximately 399.52 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against breast cancer cell lines. The compound exhibits significant cytotoxic effects, inducing apoptosis in MCF-7 cells (a breast cancer cell line) with an IC50 value ranging from 23.2 to 49.9 μM .
The mechanism by which this compound induces apoptosis involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with the compound leads to G2/M-phase and S-phase cell cycle arrest, suggesting interference with cell cycle progression .
- Apoptosis Induction : The compound has been shown to increase early and late apoptotic populations significantly compared to untreated controls .
Additional Biological Activities
Beyond its antitumor properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties .
- Neuroprotective Effects : Some derivatives of benzothiophene are known for their neuroprotective effects and potential in treating neurodegenerative diseases .
Study 1: Antitumor Efficacy in MCF-7 Cells
A detailed study assessed the efficacy of the compound in inducing apoptosis in MCF-7 cells. Results showed:
- Cell Viability Reduction : A reduction of 26.86% in cell viability was observed after treatment.
- Apoptotic Markers : Increased levels of Annexin V-positive cells indicated enhanced apoptotic activity .
Study 2: Comparative Analysis with Other Compounds
In a comparative study involving various derivatives of benzothiophene:
Compound | IC50 (μM) | Activity Type |
---|---|---|
Compound A | 23.2 | Antitumor |
Compound B | 49.9 | Antitumor |
Compound C | 52.9 | Moderate Antitumor |
The data indicate that this compound ranks among the more potent compounds tested .
Properties
Molecular Formula |
C24H23NO3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO3S/c1-2-28-24(27)22-19-12-5-6-13-20(19)29-23(22)25-21(26)15-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,25,26)/b15-14+ |
InChI Key |
ZGGDWXRYQTVTLP-CCEZHUSRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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